molecular formula C25H22N4O5 B2845857 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide CAS No. 923192-12-5

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide

Número de catálogo: B2845857
Número CAS: 923192-12-5
Peso molecular: 458.474
Clave InChI: YUOWSJKFKCKRNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H22N4O5 and its molecular weight is 458.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antifolate and Antitumor Agents

The design and synthesis of compounds as potential dihydrofolate reductase (DHFR) inhibitors for antitumor applications have been explored. Classical antifolates, such as those incorporating pyrrolo[2,3-d]pyrimidine and furo[2,3-d]pyrimidine structures, have shown significant inhibitory activity against human DHFR and tumor cell growth in culture. These compounds are synthesized through complex routes involving key intermediates and are evaluated for their potency as dual inhibitors of thymidylate synthase (TS) and DHFR, suggesting potential antitumor applications (Gangjee et al., 2007).

Inhibitory Activities Against Specific Pathogens

Nonclassical analogues of these compounds have been identified as potent and selective inhibitors of DHFR from pathogens such as Toxoplasma gondii and Mycobacterium avium, which cause opportunistic infections in immunocompromised patients. This indicates their potential application in treating infections caused by these pathogens (Gangjee et al., 2007).

Antimicrobial and Anti-inflammatory Agents

Research on novel compounds derived from structures like visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds have been tested as COX-1/COX-2 inhibitors, demonstrating high inhibitory activity and potential as anti-inflammatory agents. This suggests possible research applications of related compounds in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Src Kinase Inhibition and Anticancer Activity

Compounds with acetamide derivatives, including specific substitutions and structural motifs, have been synthesized and evaluated for Src kinase inhibitory activities. These compounds show potential as anticancer agents, indicating the relevance of structural features for therapeutic applications in cancer treatment (Fallah-Tafti et al., 2011).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 1,3-benzodioxole-5-carboxaldehyde followed by the reaction with ethyl 4-aminobenzoate and acetic anhydride. The resulting product is then reacted with N-(4-ethylphenyl)acetamide to obtain the final compound.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "1,3-benzodioxole-5-carboxaldehyde", "ethyl 4-aminobenzoate", "acetic anhydride", "N-(4-ethylphenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base such as potassium carbonate to obtain 3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-one.", "Step 2: Reaction of the product from step 1 with ethyl 4-aminobenzoate and acetic anhydride in the presence of a catalyst such as triethylamine to obtain 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-ethylacetamide.", "Step 3: Reaction of the product from step 2 with N-(4-ethylphenyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to obtain the final compound, 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide." ] }

Número CAS

923192-12-5

Fórmula molecular

C25H22N4O5

Peso molecular

458.474

Nombre IUPAC

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C25H22N4O5/c1-2-16-5-8-18(9-6-16)27-22(30)14-28-19-4-3-11-26-23(19)24(31)29(25(28)32)13-17-7-10-20-21(12-17)34-15-33-20/h3-12H,2,13-15H2,1H3,(H,27,30)

Clave InChI

YUOWSJKFKCKRNW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.